6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride
Description
6-Ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a synthetic coumarin derivative functionalized with a 2-methylpiperidinylmethyl substituent at the 4-position and an ethyl group at the 6-position of the coumarin core. Coumarins are oxygen-containing heterocycles with a 2H-chromen-2-one backbone, widely studied for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.
The compound’s synthesis likely involves condensation reactions between substituted coumarin precursors and 2-methylpiperidine derivatives, analogous to methods described for structurally related chromenone derivatives . Its crystal structure, refined using programs like SHELXL , would confirm the spatial arrangement of substituents, critical for understanding intermolecular interactions and hydrogen-bonding patterns .
Properties
IUPAC Name |
6-ethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-3-14-7-8-17-16(10-14)15(11-18(20)21-17)12-19-9-5-4-6-13(19)2;/h7-8,10-11,13H,3-6,9,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKJZJFNRQXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the chromen-2-one core using ethyl halides in the presence of a base.
Attachment of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with the chromen-2-one intermediate.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of 6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the chromen-2-one core.
Reduction: Reduced forms of the chromen-2-one core.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Enzyme Inhibition Studies
The compound has been utilized to investigate enzyme activities, particularly in cancer research. Its structural analogs have shown potential in inhibiting enzymes involved in cancer cell proliferation.
Antifungal Activity
Research indicates that derivatives related to this compound exhibit significant antifungal properties. For instance, studies have demonstrated effectiveness against Aspergillus flavus, with effective concentrations as low as 1 µg/mL. This suggests that the piperidine moiety enhances antifungal efficacy.
Antitumor Activity
Coumarin derivatives have been extensively studied for their anticancer potential. The presence of the piperidine group in this compound may contribute to enhanced cytotoxicity against cancer cells by inducing apoptosis and affecting critical signaling pathways such as PI3K/AKT and MAPK .
Drug Discovery
Given its biological activity and structural complexity, this compound is a candidate for drug discovery efforts aimed at developing new therapeutic agents targeting various diseases.
Case Study 1: Antifungal Efficacy
A study demonstrated that a related piperidine derivative exhibited potent antifungal activity against Aspergillus flavus. The study found effective concentrations as low as 1 µg/mL, highlighting the potential of piperidine-containing compounds in antifungal therapies.
Case Study 2: Antitumor Potential
Research investigating the cytotoxic effects of coumarin derivatives revealed that compounds similar to 6-Ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride inhibited glioma cell viability through apoptosis induction and cell cycle arrest mechanisms.
Mechanism of Action
The mechanism of action of 6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of piperidine- and piperazine-functionalized coumarins. Key structural analogues include:
Key Observations:
- Piperidine vs. Piperazine Substitutions : The 2-methylpiperidine group in the target compound may confer higher lipophilicity and metabolic stability compared to the 4-phenylpiperazine in , which could enhance blood-brain barrier penetration for CNS targets .
- Positional Effects: Ethyl at the 6-position (vs.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt improves aqueous solubility compared to free bases (e.g., in free base form). Piperazine derivatives (e.g., ) may exhibit higher solubility due to increased hydrogen-bonding capacity.
Crystallographic and Computational Insights
- Crystal Packing : Hydrogen-bonding networks, analyzed via SHELX , likely involve the coumarin carbonyl and protonated piperidine nitrogen, similar to MAO-B inhibitors in .
- Conformational Flexibility : The 2-methyl group on piperidine restricts rotational freedom, possibly stabilizing bioactive conformations compared to unsubstituted analogues.
Biological Activity
6-Ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride, a compound belonging to the chromen-2-one class, exhibits a variety of biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.
The compound is synthesized through a multi-step process involving:
- Formation of the Chromen-2-one Core : Achieved by condensing phenols with β-keto esters or β-diketones.
- Methylation : Methyl groups are introduced at the 6th and 8th positions using agents like methyl iodide.
- Attachment of the Piperidine Group : The core is reacted with 2-methylpiperidine.
- Hydrochloride Salt Formation : Enhances solubility and stability.
The unique structure contributes to its distinct chemical properties, making it suitable for various applications in medicinal chemistry.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which modulate various biological pathways. Research indicates that chromen-2-one derivatives can exhibit anti-inflammatory, antioxidant, and anticancer properties:
- Anti-inflammatory Activity : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Studies have demonstrated that derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma) .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds, providing insights into the potential effects of 6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride.
- Antilipidemic Activity : Research on similar chroman derivatives suggests that they may exert antilipidemic effects through different mechanisms than traditional lipid-lowering drugs .
- Cytotoxic Effects : A study showed that certain coumarin derivatives exhibited cytotoxicity against HepG-2 cells, indicating that structural modifications can enhance biological activity .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could inhibit pathways involved in cell proliferation and survival, leading to cell death in cancerous tissues .
Comparative Analysis
The following table summarizes the biological activities of various related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
